molecular formula C19H24N2O4 B2665973 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]acetamide CAS No. 2034600-52-5

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]acetamide

Cat. No.: B2665973
CAS No.: 2034600-52-5
M. Wt: 344.411
InChI Key: SLGNZGKIEHNZOL-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule is an acetamide derivative featuring a 3,5-dimethylisoxazole moiety linked to a substituted tetralin (1,2,3,4-tetrahydronaphthalene) system. The tetralin group is further functionalized with a methoxy group at the 6-position and a critical hydroxymethyl group at the 1-position. This specific structural architecture is reminiscent of compounds investigated for their potential to interact with central nervous system targets . Compounds with tetrahydroisoquinoline and tetrahydronaphthalene scaffolds are frequently explored as orexin receptor antagonists . Orexin receptors play a key role in regulating sleep-wake cycles, arousal, and energy homeostasis, making their antagonists valuable tools for probing neurochemical pathways and developing potential therapeutics for sleep disorders and obesity . The presence of the isoxazole ring, a common heterocycle in drug discovery, often contributes to favorable pharmacokinetic properties and target binding affinity. This product is intended for research applications only, providing scientists with a high-quality chemical tool for in vitro binding assays, structure-activity relationship (SAR) studies, and other preclinical investigations. Researchers can utilize this compound to further explore the pharmacological potential of complex fused-ring systems and their interactions with biological targets.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-12-16(13(2)25-21-12)10-18(22)20-11-19(23)8-4-5-14-9-15(24-3)6-7-17(14)19/h6-7,9,23H,4-5,8,10-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGNZGKIEHNZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]acetamide involves multiple steps, typically starting with the preparation of the oxazole ring and the tetrahydronaphthalene derivative separately. These intermediates are then coupled through a series of reactions to form the final compound. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of hydroxyl and methoxy groups allows for oxidation reactions, which can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the oxazole ring or the naphthalene moiety, using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups or the ring structures.

Scientific Research Applications

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: Its chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The oxazole ring and the naphthalene moiety can interact with different biological molecules, influencing various pathways. These interactions can lead to changes in cellular processes, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

The oxazole ring in the target compound distinguishes it from analogs like 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) and derivatives (e.g., 6b , 6c , 6m ) . These triazole-containing analogs (e.g., 6a-m, 7a-m) are synthesized via 1,3-dipolar cycloaddition between azides and alkynes, a method distinct from the likely amidation or nucleophilic substitution pathways for the oxazole-based target. Key differences include:

Feature Target Compound Triazolyl Acetamides (6a-m)
Heterocycle 1,2-oxazole (5-membered, O and N) 1,2,3-triazole (5-membered, three N atoms)
Electronic Effects Moderately electron-withdrawing (oxazole) Electron-deficient (triazole)
Synthesis Likely involves amidation or nucleophilic substitution Click chemistry (Cu-catalyzed azide-alkyne cycloaddition)
Stability Oxazole rings are less prone to metabolic oxidation compared to triazoles Triazoles may exhibit higher metabolic stability in some cases

Substituent Effects on Physicochemical Properties

The tetrahydronaphthalene moiety in the target compound confers partial saturation, reducing rigidity compared to fully aromatic naphthalene derivatives (e.g., 6a , 7a ). This difference impacts lipophilicity and conformational flexibility, which may influence membrane permeability and binding kinetics. For example:

  • 6b (N-(2-nitrophenyl) derivative) : The nitro group introduces strong electron-withdrawing effects, altering electronic distribution and reactivity compared to the target’s electron-donating methoxy group .

Spectroscopic Comparisons

NMR and IR data reveal distinct spectral signatures:

  • IR Spectroscopy : The target compound’s oxazole C=O stretch (~1670 cm⁻¹) and O–H stretch (~3300 cm⁻¹) differ from triazolyl acetamides, which show triazole C–N stretches (~1300 cm⁻¹) and nitro group vibrations (~1500 cm⁻¹ in 6b ) .
  • NMR Chemical Shifts : The tetrahydronaphthalene protons in the target compound would exhibit upfield shifts (δ ~1.5–3.0 ppm for CH₂ groups) compared to aromatic naphthalene protons (δ ~7.0–8.5 ppm in 6a ) .

Functional Implications and Research Findings

Bioactivity and Binding Interactions

The oxazole core in the target may confer unique selectivity due to its smaller size and altered hydrogen-bonding capacity compared to triazoles. For instance, oxazoles are known to inhibit kinases and GPCRs, whereas triazoles often target cytochrome P450 enzymes .

Modeling and Lumping Strategies

The lumping strategy (grouping structurally similar compounds) could classify the target compound and triazolyl acetamides into a broader "heterocyclic acetamide" category. However, their distinct heterocycles and substituents would necessitate separate subclasses for accurate reactivity or pharmacokinetic modeling.

Biological Activity

The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features an oxazole ring and a tetrahydronaphthalene moiety, which contribute to its unique chemical properties. The presence of functional groups such as hydroxyl and methoxy enhances its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar oxazole structures often possess antimicrobial properties. The mechanism usually involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis.
  • Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. The exact mechanism is under study but may involve apoptosis induction or cell cycle arrest.

The biological activity is hypothesized to arise from the compound's ability to interact with specific molecular targets such as enzymes or receptors. These interactions can modulate cellular signaling pathways leading to therapeutic effects.

Research Findings and Case Studies

  • Antimicrobial Studies :
    • A study published in Pharmaceutics explored various oxazole derivatives and their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The findings indicated that compounds with similar structures demonstrated significant inhibitory effects on bacterial growth .
  • Anticancer Activity :
    • In vitro studies assessed the cytotoxic effects of related compounds on various cancer cell lines. Results showed a dose-dependent reduction in cell viability, suggesting potential for further development as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxic effects on cancer cell lines
Enzyme InhibitionPotential modulation of enzyme activityOngoing research

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